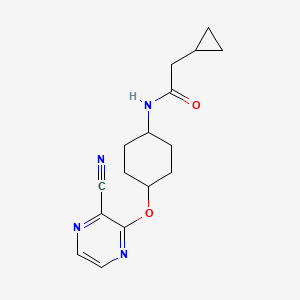
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopropylacetamide, also known as CPCCOEt, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound belongs to the class of cyclohexylamines and is known to act as a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). In
Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
Novel Synthetic Routes : Research into arylcyclohexylamines and related compounds often focuses on developing novel synthetic routes for creating new derivatives with potential therapeutic applications. For instance, the Ugi four-component condensation has been utilized to synthesize complex molecules, showcasing the versatility of this method in generating compounds with potential biological activities (Marcaccini & Torroba, 2007)[https://consensus.app/papers/condensation-marcaccini/5a6f310a74395f01b70e70136450b90c/?utm_source=chatgpt].
Characterization of New Compounds : Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines have been conducted to aid in the identification of new psychoactive substances. This research is crucial for understanding the structural and pharmacological properties of newly synthesized compounds (Wallach et al., 2016)[https://consensus.app/papers/syntheses-characterizations-wallach/e8670f9f950b57dab5e42c252673f298/?utm_source=chatgpt].
Biological Evaluation and Potential Therapeutic Applications
Antimicrobial Activities : The synthesis of heterocyclic compounds incorporating certain moieties has been shown to yield compounds with promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential of such compounds in the development of new antibiotics (Behbehani et al., 2011)[https://consensus.app/papers/applications-2arylhydrazononitriles-synthesis-behbehani/e309b9005d88573aa2c68f11676a5300/?utm_source=chatgpt].
Antiepileptic and Anti-inflammatory Activities : Derivatives of arylcyclohexylamines have been investigated for their anticonvulsant and anti-inflammatory properties, suggesting their potential use in treating epilepsy and inflammation-related disorders (Rajak et al., 2013)[https://consensus.app/papers/novel-limonene-based-25disubstituted134oxadiazoles-rajak/b75c53151a025e07b1df324e86955a0e/?utm_source=chatgpt].
Antioxidant and Catalytic Activities : The synthesis and characterization of metal complexes with new Schiff base ligands have revealed their significant antioxidant and antibacterial activities, as well as catalytic properties, indicating potential applications in medicinal chemistry and environmental remediation (El‐Gammal et al., 2021)[https://consensus.app/papers/synthesis-characterization-binding-activities-coii-niii-el‐gammal/5456bda9e05c56358589588eb15f65c1/?utm_source=chatgpt].
properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-10-14-16(19-8-7-18-14)22-13-5-3-12(4-6-13)20-15(21)9-11-1-2-11/h7-8,11-13H,1-6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTZMGFKQSPRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)
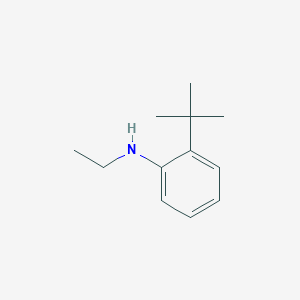
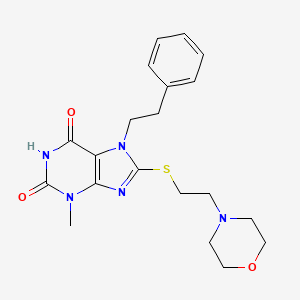
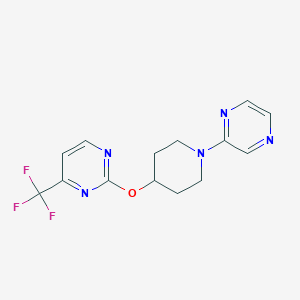
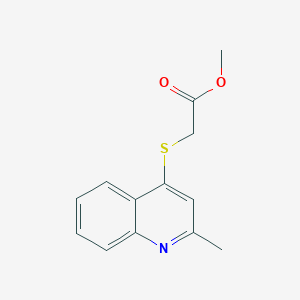

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)
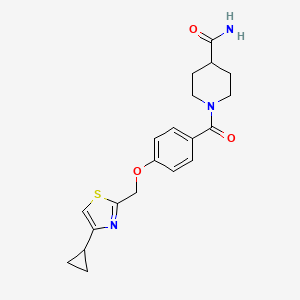

![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)
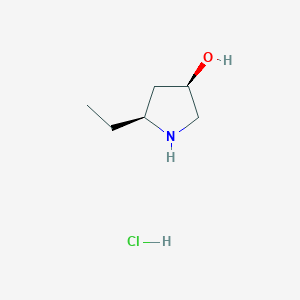
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)